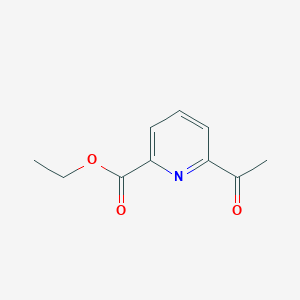

Ethyl-6-Acetylpyridin-2-carboxylat

Übersicht

Beschreibung

MD-0727 is a small molecule drug developed by Ironwood Pharmaceuticals, Inc. The compound works by inhibiting the absorption of cholesterol in the intestines, thereby reducing the overall cholesterol levels in the body .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis Applications

Ethyl 6-acetylpyridine-2-carboxylate serves as a precursor for synthesizing more complex heterocyclic compounds. It can participate in several reactions:

- Knoevenagel Condensation : Reacts with aldehydes or ketones to form α,β-unsaturated carbonyl compounds.

- Cyclization Reactions : Can be transformed into fused pyridines, pyrazoles, and thiazoles, which are prevalent in natural products and pharmaceuticals.

- Amidation Reactions : The ester group can react with amines to yield amide derivatives.

Table 1: Synthetic Reactions Involving Ethyl 6-acetylpyridine-2-carboxylate

| Reaction Type | Description | Product Type |

|---|---|---|

| Knoevenagel Condensation | Forms α,β-unsaturated carbonyl compounds | Pyridine derivatives |

| Cyclization | Generates fused heterocycles | Complex organic molecules |

| Amidation | Produces amides from reaction with amines | 6-Acetylpyridine-2-carboxamides |

Research indicates that ethyl 6-acetylpyridine-2-carboxylate exhibits notable biological activity:

- Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains and fungi, suggesting potential applications in pharmaceuticals.

- Neuroprotective Effects : Some derivatives have shown promise in treating neurodegenerative diseases by influencing biological targets such as enzymes and receptors.

Case Study: Antimicrobial Activity

In a study assessing its antimicrobial properties, ethyl 6-acetylpyridine-2-carboxylate was tested against several pathogens. Results indicated significant inhibition of growth in specific bacterial strains, highlighting its potential as an antimicrobial agent .

Coordination Chemistry

The compound's structure allows it to act as a ligand in coordination chemistry. Its nitrogen atoms and carbonyl group can coordinate with metal centers, forming complexes that exhibit unique catalytic properties.

Table 2: Coordination Complexes Derived from Ethyl 6-acetylpyridine-2-carboxylate

| Metal Ion | Ligand Type | Notable Properties |

|---|---|---|

| Cobalt(II) | Mono(imino)pyridine ligand | Catalytic activity in ethylene oligomerization |

| Nickel(II) | Bidentate ligand | Potential applications in catalysis |

Industrial Applications

Ethyl 6-acetylpyridine-2-carboxylate is also used in the production of inks, coatings, and adhesives due to its ability to enhance flow properties and application characteristics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MD-0727 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary information held by Ironwood Pharmaceuticals, Inc. it is known that the synthesis involves standard organic chemistry techniques such as condensation reactions, purification steps, and crystallization .

Industrial Production Methods: Industrial production of MD-0727 would likely involve scaling up the laboratory synthesis process to a larger scale. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to maintain consistency in the final product. The production process would also involve the use of industrial-grade equipment and facilities designed for large-scale chemical synthesis .

Analyse Chemischer Reaktionen

Arten von Reaktionen: MD-0727 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe in der Verbindung durch eine andere.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reagenzien sind Wasserstoffgas in Gegenwart eines Palladiumkatalysators.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter basischen oder sauren Bedingungen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen Ketone oder Carbonsäuren erzeugen, während Reduktionsreaktionen Alkohole erzeugen können .

Wirkmechanismus

MD-0727 exerts its effects by inhibiting the absorption of cholesterol in the intestines. It targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is responsible for the uptake of cholesterol from the intestinal lumen into enterocytes. By inhibiting this protein, MD-0727 reduces the amount of cholesterol absorbed into the bloodstream, thereby lowering overall cholesterol levels .

Vergleich Mit ähnlichen Verbindungen

Ezetimibe: Another cholesterol absorption inhibitor that targets the NPC1L1 protein.

Simvastatin: A statin that inhibits the enzyme HMG-CoA reductase, reducing cholesterol synthesis in the liver.

Atorvastatin: Another statin with a similar mechanism of action to simvastatin

Uniqueness of MD-0727: MD-0727 is unique in its specific targeting of the NPC1L1 protein, which directly inhibits cholesterol absorption in the intestines. This mechanism of action is different from statins, which primarily reduce cholesterol synthesis in the liver. Additionally, MD-0727 has shown potential for minimal systemic exposure, which may reduce the risk of side effects compared to other cholesterol-lowering drugs .

Biologische Aktivität

Ethyl 6-acetylpyridine-2-carboxylate (EAPC) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Ethyl 6-acetylpyridine-2-carboxylate

EAPC is a derivative of pyridine that has been studied for its role in cholesterol metabolism and as a potential therapeutic agent for hypercholesterolemia. The compound's structure allows it to interact with various biological pathways, making it a valuable subject for pharmacological research.

The primary mechanism of action for EAPC involves the inhibition of cholesterol absorption in the intestines. This is achieved through its interaction with specific receptors and enzymes involved in lipid metabolism. Research indicates that EAPC may act as a model compound for studying cholesterol absorption inhibitors, providing insights into the development of new therapeutic agents for managing cholesterol levels.

1. Cholesterol Metabolism

EAPC has been investigated for its effects on cholesterol levels in animal models. Studies show that it can significantly reduce total cholesterol levels by inhibiting intestinal absorption, which is critical for managing conditions like hypercholesterolemia.

2. Antimicrobial Activity

Research has demonstrated that EAPC exhibits antimicrobial properties against various pathogens. For instance, studies involving substituted pyridines have shown promising results in inhibiting bacterial growth, suggesting potential applications in treating infections .

3. Genotoxicity and Safety Profile

Safety assessments have been conducted to evaluate the genotoxicity of EAPC. In vitro studies using the Ames test indicated that EAPC does not exhibit mutagenic properties, as no significant increase in revertant colonies was observed at tested concentrations . This suggests a favorable safety profile for potential therapeutic use.

Table 1: Summary of Biological Activities

Selected Research Studies

- Cholesterol Absorption Inhibition : A study demonstrated that EAPC could reduce cholesterol absorption by interacting with intestinal receptors, leading to decreased serum cholesterol levels in treated animals.

- Antimicrobial Testing : In a series of experiments, EAPC derivatives were tested against common bacterial pathogens, showing notable inhibition zones, indicating their potential as antimicrobial agents .

- Safety Evaluations : Comprehensive toxicity studies revealed no adverse effects related to genotoxicity or reproductive toxicity at relevant exposure levels, supporting its safety for further development .

Eigenschaften

IUPAC Name |

ethyl 6-acetylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-3-14-10(13)9-6-4-5-8(11-9)7(2)12/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYXIUHSZNHMAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468985 | |

| Record name | Ethyl 6-acetylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114578-70-0 | |

| Record name | Ethyl 6-acetylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Ethyl 6-acetylpyridine-2-carboxylate interesting for coordination chemistry?

A1: Ethyl 6-acetylpyridine-2-carboxylate possesses two nitrogen atoms and a carbonyl group capable of coordinating to metal centers. This makes it a valuable precursor for creating tridentate ligands. For example, reacting it with 2,6-diethylaniline produces a mono(imino)pyridine ligand. This ligand, when complexed with cobalt chloride, forms a complex where the ligand coordinates to cobalt through its [N, N, O] atoms, resulting in a distorted trigonal bipyramidal geometry around the cobalt center [].

Q2: What types of reactions can Ethyl 6-acetylpyridine-2-carboxylate undergo in organic synthesis?

A2: Ethyl 6-acetylpyridine-2-carboxylate exhibits interesting reactivity due to the presence of both an ester and a ketone group. It can participate in Schiff base condensation reactions with aromatic amines through its ketone group, yielding mono(imino)pyridine compounds []. Alternatively, it can undergo amidation reactions with aliphatic amines at the ester group, resulting in 6-acetylpyridine-2-carboxamide derivatives [].

Q3: The research mentions using microwave irradiation. What is its significance in these reactions?

A4: Microwave irradiation is utilized as a promoting factor in many of the reactions involving Ethyl 6-acetylpyridine-2-carboxylate. This technique offers advantages like shorter reaction times and, in some cases, the ability to perform reactions under solvent-free conditions, contributing to greener synthetic methodologies [, ].

Q4: What are the potential applications of the cobalt complex derived from Ethyl 6-acetylpyridine-2-carboxylate?

A5: The cobalt(II) complex synthesized using the mono(imino)pyridine ligand derived from Ethyl 6-acetylpyridine-2-carboxylate demonstrates catalytic activity in ethylene oligomerization reactions []. Specifically, when activated with methylaluminoxane (MAO), this complex exhibits significant activity, producing higher-order ethylene oligomers, which are valuable chemical intermediates.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.